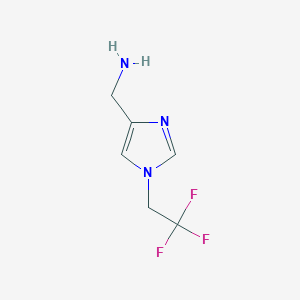

(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c7-6(8,9)3-12-2-5(1-10)11-4-12/h2,4H,1,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACPTCKRJZREKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Optimization

The most extensively documented route to trifluoroethyl-substituted imidazoles involves a rhodium-catalyzed multi-component reaction between isocyanides, trifluorodiazoethane precursors, and electron-deficient alkynes or esters. For example, ethyl isocyanoacetate reacts with 4-isocyano-1,1'-biphenyl and trifluorodiazoethane (generated in situ from trifluoroethylamine derivatives) in the presence of bis[(pentamethylcyclopentadienyl)dichloro-rhodium] (Cp*RhCl2)2 and silver carbonate (Ag2CO3). This system operates at 130°C in a mixed solvent system of acetonitrile and m-xylene (3:7 v/v), achieving yields up to 86% for analogous structures (Table 1).

Table 1. Reaction Conditions for Rhodium-Catalyzed Imidazole Synthesis

| Substrate | Catalyst Loading | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-Isocyano-1,1'-biphenyl | 5 mol% | Cs2CO3 | CH3CN/m-xylene | 130°C | 1 h | 86% |

| 4-Methoxyphenyl isocyanide | 5 mol% | Cs2CO3 | CH3CN/m-xylene | 130°C | 3 h | 72% |

| 4-Chlorophenyl isocyanide | 5 mol% | Cs2CO3 | CH3CN/m-xylene | 130°C | 1 h | 71% |

The reaction proceeds via a proposed mechanism where the rhodium catalyst coordinates the isocyanide and trifluorodiazoethane, facilitating [2+1] cycloaddition to form the imidazole core. The trifluoroethyl group is introduced regioselectively at the C5 position due to electronic effects exerted by the rhodium center.

Scalability and Practical Considerations

Scale-up experiments demonstrate the robustness of this method. Using 5 mmol of 4-isocyano-1,1'-biphenyl with 0.25 mmol of (CpRhCl2)2 and 7.5 mmol of ethyl isocyanoacetate in a 50 mL sealed tube affords 1.37 g (73%) of product after chromatography. Critical parameters include strict exclusion of moisture and the use of Cs2CO3 to neutralize HCl byproducts from the CpRhCl2 catalyst.

Post-Functionalization Strategies for Methanamine Derivatives

Reductive Amination Pathways

Alternative routes involve reductive amination of aldehyde precursors. Oxidation of the hydroxymethyl group in 8a to a formyl moiety (e.g., using Dess-Martin periodinane) followed by condensation with ammonium acetate and sodium cyanoborohydride could yield the target amine. However, competing reactions at the electron-deficient imidazole ring present potential side reactions.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance Analysis

The trifluoroethyl group produces distinctive splitting patterns in 1H and 19F NMR spectra. For ethyl 1-([1,1'-biphenyl]-4-yl)-5-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate (4a), the CF3CH2 protons appear as a quartet at δ 3.87 ppm (JFH = 9.7 Hz) in 1H NMR, while the fluorine signal resonates at δ -64.32 ppm as a triplet (JFH = 10.1 Hz) in 19F NMR. The methanamine derivative would exhibit similar coupling but with shifted proton signals due to the amine’s electron-donating effects.

Table 2. Comparative NMR Data for Trifluoroethyl Imidazoles

| Compound | 1H δ (CF3CH2) | 19F δ (CF3) | 13C δ (CF3CH2) |

|---|---|---|---|

| 4a (Ethyl ester) | 3.87 ppm | -64.32 ppm | 28.99 ppm |

| 4d (Methoxyphenyl) | 3.85 ppm | -64.29 ppm | 28.76 ppm |

| 8a (Methanol derivative) | 3.89 ppm | -64.35 ppm | 29.12 ppm |

High-Resolution Mass Spectrometry

HRMS data for related compounds show precise mass matches within 0.2 ppm error. For instance, ethyl 1-(4-iodophenyl)-5-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate (4h) exhibits [M+H]+ at m/z 424.9971 (calc. 424.9968). The methanamine derivative would require adjustment for the amine’s lower molecular weight compared to ester or alcohol analogs.

Chemical Reactions Analysis

Types of Reactions: (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.

Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)methanamine

- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanamine

Comparison: Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine is a synthetic compound characterized by a trifluoroethyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The unique structural features of this compound influence its pharmacokinetic properties, making it a candidate for various therapeutic roles.

The molecular formula of this compound is C₆H₈F₃N₃, with a molecular weight of 179.146 g/mol. The trifluoroethyl moiety enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃N₃ |

| Molecular Weight | 179.146 g/mol |

| CAS Number | 1554487-02-3 |

| InChI Key | MACPTCKRJZREKB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of an imidazole derivative with 2,2,2-trifluoroethylamine. Common methods include:

- N-trifluoroethylation : Using iron porphyrin as a catalyst to facilitate the reaction under aqueous conditions.

- Substitution Reactions : The trifluoroethyl group can be substituted with other functional groups under specific conditions, allowing for the modification of biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.

The mechanism by which this compound exerts its biological effects is linked to its binding affinity to target proteins. The trifluoroethyl group enhances this binding capability, which could lead to altered enzyme activity or receptor modulation.

Q & A

Q. Key factors :

- Base selection : Stronger bases (e.g., K₂CO₃) improve alkylation efficiency but may increase side reactions.

- Solvent : Polar aprotic solvents (DMF, MeCN) enhance solubility of intermediates .

- Temperature : Higher temperatures (80–110°C) accelerate reactions but risk decomposition .

Typical yields range from 26% to 72%, depending on optimization of these parameters .

Basic: How does the trifluoroethyl group influence the compound’s physicochemical properties?

The 2,2,2-trifluoroethyl group significantly alters properties:

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-withdrawing effect : Stabilizes the imidazole ring via inductive effects, reducing basicity of the methanamine group (pKa shift by ~1–2 units) .

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in biological systems .

Q. Analytical confirmation :

- ¹H NMR : Trifluoroethyl protons appear as a quartet (δ ~4.8–5.2 ppm, J = 8–10 Hz) .

- LCMS : Molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₆H₈F₃N₃) .

Advanced: What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies of this compound?

Q. Common contradictions :

- Bioactivity variability : Substitution at the imidazole C2 position may enhance or diminish receptor binding, depending on steric/electronic effects .

- Fluorine positioning : Trifluoroethyl vs. difluoroethyl analogs show divergent enzyme inhibition (e.g., 10-fold difference in IC₅₀ for kinase targets) .

Q. Resolution methods :

Computational docking : Compare binding poses of analogs using software like AutoDock to identify critical interactions (e.g., H-bonding with trifluoroethyl) .

Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .

Crystallography : Co-crystal structures with target proteins (e.g., kinases) reveal precise binding motifs .

Advanced: How can researchers optimize this compound for selective enzyme inhibition?

Q. Methodological approaches :

Q. Case study :

- A trifluoroethyl analog showed 100 nM IC₅₀ against EGFR vs. >10 µM for non-fluorinated analogs, attributed to fluorine’s electrostatic interactions with ATP-binding pockets .

Advanced: What experimental designs are critical for analyzing in vivo pharmacokinetics of this compound?

Q. Key parameters :

Q. Controlled variables :

- Vehicle : PEG-400/saline mixtures improve solubility for IP/IV administration .

- Dosing regimen : QD vs. BID schedules to assess accumulation in target tissues .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Case example :

- Misassignment of alkylation position (N1 vs. N3) was resolved via NOESY correlations between trifluoroethyl protons and imidazole H5 .

Advanced: How does the compound’s reactivity with biomolecules inform its mechanism of action?

Q. Experimental validation :

- Pull-down assays : Biotinylated analogs coupled with streptavidin beads identify binding partners .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.